Cas no 22657-48-3 (Butanoic acid,3-amino-, ethyl ester, (3S)-)

Ethyl (3S)-3-aminobutanoate is a chiral ester derivative of 3-aminobutanoic acid, characterized by its stereospecific (S)-configuration at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. Its ester functionality enhances solubility in organic solvents, facilitating reactions under mild conditions, while the amino group offers versatility for further functionalization via amidation, acylation, or other derivatization reactions. The (S)-enantiomer is often preferred for applications requiring high stereochemical purity, such as asymmetric synthesis or bioactive molecule development. Its stability under standard storage conditions and compatibility with common synthetic methodologies make it a practical choice for research and industrial applications.
Butanoic acid,3-amino-, ethyl ester, (3S)- structure
22657-48-3 structure
Product Name:Butanoic acid,3-amino-, ethyl ester, (3S)-
CAS No:22657-48-3
MF:C6H13NO2
MW:131.172921895981
CID:251007
PubChem ID:11116102
Update Time:2025-06-23

Butanoic acid,3-amino-, ethyl ester, (3S)- Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,3-amino-, ethyl ester, (3S)-
    • (S)-3-Aminobutyricacidethylester
    • (S)-3-aminobutanoate ethyl ester
    • (S)-ethyl 2-aminopropanoate
    • AG-E-64903
    • Butanoicacid, 3-amino-, ethyl ester, (S)-
    • Butyric acid, 3-amino-, ethyl ester, (+)-(8CI)
    • CTK4E9902
    • ethyl (S)-(+)-3-aminobutyrate
    • Ethyl (S)-3-aminobutanoate
    • ethyl (S)-3-aminobutyrate
    • ethyl-3-(S)-aminobutyrate
    • EN300-4254200
    • Butanoic acid, 3-amino-, ethyl ester, (3S)-
    • ethyl(s)-3-aminobutanoate
    • HHIOOBJZIASBFF-YFKPBYRVSA-N
    • 22657-48-3
    • Ethyl (3S)-3-aminobutanoate
    • SCHEMBL4846715
    • (S)-3-AMINOBUTYRIC ACID ETHYL ESTER
    • MDL: MFCD06797563
    • Inchi: 1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3/t5-/m0/s1
    • InChI Key: HHIOOBJZIASBFF-YFKPBYRVSA-N
    • SMILES: O(CC)C(C[C@H](C)N)=O

Computed Properties

  • Exact Mass: 131.094628657g/mol
  • Monoisotopic Mass: 131.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 93.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.32000
  • LogP: 0.98710

Butanoic acid,3-amino-, ethyl ester, (3S)- Pricemore >>

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Additional information on Butanoic acid,3-amino-, ethyl ester, (3S)-

Butanoic Acid, 3-Amino-, Ethyl Ester, (3S)-: A Comprehensive Overview

Butanoic acid, 3-amino-, ethyl ester, (3S)- is a compound with the CAS registry number 22657-48-3. This compound is a derivative of butanoic acid, specifically modified at the third carbon position with an amino group and an ethyl ester group. The (3S) designation indicates the stereochemistry of the molecule, which is crucial for its biological activity and applications in various fields such as pharmaceuticals and organic synthesis.

The molecular formula of butanoic acid, 3-amino-, ethyl ester, (3S)- is C₆H₁₃NO₂, and its molecular weight is approximately 141.18 g/mol. The compound exists as a white crystalline solid under standard conditions and has a melting point of around 85°C. Its solubility in water is moderate, making it suitable for use in both aqueous and organic solvents depending on the application.

One of the key areas of research involving butanoic acid, 3-amino-, ethyl ester, (3S)- is its role in peptide synthesis. The amino group at the third carbon position allows for the formation of peptide bonds with other amino acids or peptide chains. This property has made it a valuable reagent in the construction of complex peptide structures and in the development of novel therapeutic agents.

Recent studies have explored the use of butanoic acid, 3-amino-, ethyl ester, (3S)- in drug delivery systems. Researchers have found that its stereochemistry plays a significant role in determining its pharmacokinetic properties. For instance, the (3S) configuration has been shown to enhance bioavailability when used as a prodrug component in certain drug delivery systems.

In addition to its role in pharmaceuticals, butanoic acid, 3-amino-, ethyl ester, (3S)- has also been investigated for its potential in agrochemical applications. Its ability to act as a chiral auxiliary in asymmetric synthesis has been leveraged to develop more efficient and environmentally friendly methods for producing enantiomerically pure compounds.

The synthesis of butanoic acid, 3-amino-, ethyl ester, (3S)- typically involves multi-step reactions starting from readily available starting materials such as L-alanine or similar amino acids. The process often includes nucleophilic substitution reactions followed by esterification steps to achieve the desired stereochemistry and functional groups.

One of the most promising areas of research involving this compound is its application in enzyme-catalyzed reactions. The presence of an amino group makes it an ideal substrate for various enzymes such as proteases and transferases. Recent advancements have demonstrated that using butanoic acid, 3-amino-, ethyl ester, (3S)- as a substrate can lead to highly efficient enzymatic processes with improved yields and selectivity.

The stability of butanoic acid, 3-amino-, ethyl ester, (3S)- under different storage conditions has also been a focus of recent studies. Researchers have found that while the compound remains stable under normal storage conditions, exposure to light or high temperatures can lead to degradation products that may impact its biological activity.

In conclusion, butanoic acid, 3-amino-, ethyl ester, (3S)- is a versatile compound with wide-ranging applications in pharmaceuticals, agrochemicals, and organic synthesis. Its unique stereochemistry and functional groups make it an invaluable tool for researchers working on complex molecular constructions and drug development.

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